molecular formula C6H4Cl2N2O3 B14256883 O-(2,5-dichloro-4-nitrophenyl)hydroxylamine CAS No. 426224-89-7

O-(2,5-dichloro-4-nitrophenyl)hydroxylamine

Cat. No.: B14256883
CAS No.: 426224-89-7
M. Wt: 223.01 g/mol
InChI Key: LVEYVBZPUWPVBS-UHFFFAOYSA-N
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Description

O-(2,5-dichloro-4-nitrophenyl)hydroxylamine is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,5-dichloro-4-nitrophenyl)hydroxylamine typically involves the nitration of 2,5-dichlorophenol followed by the introduction of the hydroxylamine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of advanced techniques such as crystallization and chromatography can help achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

O-(2,5-dichloro-4-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperature controls to optimize yields.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino-substituted compounds, and various substituted phenyl derivatives, depending on the reaction pathway and conditions used.

Scientific Research Applications

O-(2,5-dichloro-4-nitrophenyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which O-(2,5-dichloro-4-nitrophenyl)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity allows it to modify specific functional groups in biological molecules, leading to changes in their activity and function. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    O-(2,4-dinitrophenyl)hydroxylamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    O-(4-nitrophenyl)hydroxylamine: Lacks the chlorine atoms, resulting in different chemical properties and uses.

Uniqueness

O-(2,5-dichloro-4-nitrophenyl)hydroxylamine is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound in various fields of research.

Properties

CAS No.

426224-89-7

Molecular Formula

C6H4Cl2N2O3

Molecular Weight

223.01 g/mol

IUPAC Name

O-(2,5-dichloro-4-nitrophenyl)hydroxylamine

InChI

InChI=1S/C6H4Cl2N2O3/c7-3-2-6(13-9)4(8)1-5(3)10(11)12/h1-2H,9H2

InChI Key

LVEYVBZPUWPVBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)ON)Cl)[N+](=O)[O-]

Origin of Product

United States

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